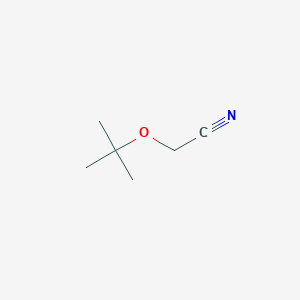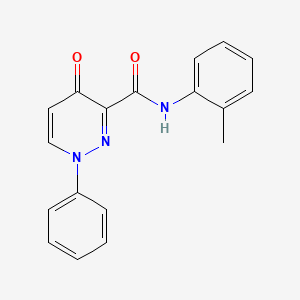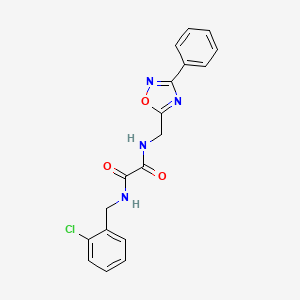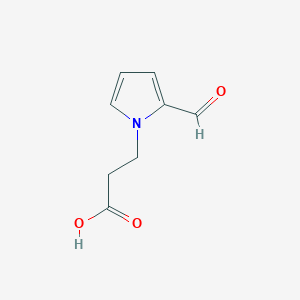
2-(Tert-butoxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Tert-butoxy)acetonitrile is a chemical compound with the CAS Number: 59463-51-3 . It has a molecular weight of 113.16 . The compound is typically stored at a temperature of 4°C and is in liquid form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 2-tert-Butoxy-1-Arylethanones, has been synthesized via Copper(I)-Catalyzed Oxidation/tert-Butoxylation of Aryl Olefins with TBHP .Molecular Structure Analysis
The Inchi Code for this compound is1S/C6H11NO/c1-6(2,3)8-5-4-7/h5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Acetonitrile, a related compound, has been used as an important intermediate in organic synthesis . It has been used in the development of new methods for the synthesis of a variety of important compounds . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is typically stored at a temperature of 4°C .作用機序
Target of Action
The primary target of 2-(Tert-butoxy)acetonitrile is the α-Hydrogen of acetonitrile . The tert-butoxy radical, generated from the thermal homolytic scission of TBPB, assimilates the α-Hydrogen of acetonitrile to form a cyanomethyl radical .
Mode of Action
The mode of action of this compound involves a series of radical reactions. The tert-butoxy radical and benzoate radical are transferred through the thermal homolytic scission of TBPB . Subsequently, the cyanomethyl radical is generated by the hydrogen abstraction of acetonitrile by the tert-butoxy radical or benzoate radical, releasing tert-butanol or benzoic acid .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion reactions of acetonitrile as a building block . This has become one of the most attractive fields in organic synthesis, especially in the field of electrochemical conversions involving acetonitrile . Due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Result of Action
The result of the action of this compound is the formation of a cyanomethyl radical . This radical can participate in further reactions, leading to the synthesis of a variety of important compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The thermal homolytic scission of TBPB, which initiates the reaction, occurs under heated conditions . Therefore, the temperature of the environment plays a crucial role in the efficacy and stability of this compound.
実験室実験の利点と制限
One of the main advantages of using 2-(tert-butoxy)acetonitrile in lab experiments is its high solubility in water and organic solvents. This makes it easy to use in various chemical reactions. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the use of 2-(tert-butoxy)acetonitrile in scientific research. One direction is the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Another direction is the use of this compound in the development of new organic synthesis methods. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research applications. Its high solubility and role in organic synthesis make it a valuable reagent in various chemical reactions. Future research will help to further understand the potential applications of this compound in various fields.
合成法
The synthesis of 2-(tert-butoxy)acetonitrile can be achieved through several methods. One of the most common methods is the reaction of tert-butyl acrylate with potassium cyanide in the presence of a catalyst. Another method involves the reaction of tert-butyl acrylate with sodium cyanide in the presence of a phase transfer catalyst.
科学的研究の応用
2-(Tert-butoxy)acetonitrile has been used in various scientific research applications. One of the most common uses of this compound is in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Safety and Hazards
生化学分析
Biochemical Properties
It is known that the tert-butoxy group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 2-(Tert-butoxy)acetonitrile may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that the tert-butoxy group can be added to amines under aqueous conditions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound can be used in chemical transformations . This suggests that the effects of this compound may change over time in laboratory settings, potentially due to the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
It is known that the tert-butoxy group can be added to amines under aqueous conditions . This suggests that this compound may be involved in metabolic pathways that involve enzymes or cofactors, and may affect metabolic flux or metabolite levels.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)8-5-4-7/h5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSWZJDAMTZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59463-51-3 |
Source


|
| Record name | 2-(tert-butoxy)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Fluorophenyl)formamido]butanoic acid](/img/structure/B2455043.png)
![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2455044.png)


![2-[4,5-Dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2455047.png)
![tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate](/img/structure/B2455049.png)

![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2455053.png)
![2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2455056.png)

![(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2455060.png)

